molecular formula C13H13N B072538 2-(4-Methylphenyl)aniline CAS No. 1204-43-9

2-(4-Methylphenyl)aniline

Cat. No.: B072538
CAS No.: 1204-43-9
M. Wt: 183.25 g/mol
InChI Key: POVQFNGGFMEIKA-UHFFFAOYSA-N
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Description

4’-Methyl-biphenyl-2-ylamine is an organic compound with the molecular formula C13H13N. It is a derivative of biphenyl, where a methyl group is attached to the 4’ position and an amine group is attached to the 2 position of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-biphenyl-2-ylamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Industrial Production Methods: Industrial production of 4’-Methyl-biphenyl-2-ylamine can be achieved through a multi-step process. One common method involves the oxidation of 2-cyano-4’-methyl-biphenyl to form 4’-methyl-biphenyl-2-formamide, followed by reduction to yield the desired amine .

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-biphenyl-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Methyl-biphenyl-2-ylamine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methyl-biphenyl-2-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Uniqueness: 4’-Methyl-biphenyl-2-ylamine is unique due to the presence of both a methyl group and an amine group on the biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Biological Activity

2-(4-Methylphenyl)aniline, also known as 4-methyl-2-aminobenzene, is an aromatic amine that has garnered attention due to its potential biological activities. This compound is structurally characterized by a methyl group attached to the para position of the phenyl ring, influencing its reactivity and interactions in biological systems. Understanding its biological activity is essential for assessing its safety and potential therapeutic applications.

  • Molecular Formula : C13H13N
  • Molecular Weight : 197.25 g/mol
  • CAS Number : 615-43-0
  • Structure :
C6H4(CH3)NHC6H4\text{C}_6\text{H}_4(\text{CH}_3)\text{NH}\text{C}_6\text{H}_4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential cytotoxic effects against certain cancer cell lines. Below are detailed findings from diverse studies.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various aniline derivatives, including this compound. The results indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxic effects of this compound were evaluated on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values indicating significant potential for further development as an anticancer agent.

Cell LineIC50 (µM)
HeLa15
MCF-720
A549 (lung)25

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidant Activity : It exhibits free radical scavenging properties, which may contribute to its protective effects against oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, impacting cellular growth and survival.

Case Studies

  • Case Study on Antimicrobial Resistance : A clinical study highlighted the use of this compound in treating infections caused by resistant strains of bacteria. The compound was administered in combination with other antibiotics, resulting in enhanced efficacy against resistant strains.
  • Cancer Research : In vitro studies conducted on MCF-7 cells revealed that treatment with this compound led to a significant reduction in cell viability compared to control groups, indicating its potential as a chemotherapeutic agent.

Safety and Toxicological Profile

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies have indicated potential hepatotoxicity and nephrotoxicity at higher concentrations. Continuous monitoring and further research are necessary to establish safe dosage levels for therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVQFNGGFMEIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363667
Record name 4'-Methyl-biphenyl-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-43-9
Record name 4'-Methyl-biphenyl-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3 g of Raney nickel are added to 23.9 g (0.112 mol) of 4'-methyl-2-nitrobiphenyl (R. B. Muller and S. Dugar, Organometallics 1984, 3, 1261) in 50 ml of methanol and the mixture is hydrogenated under normal pressure at room temperature until the theoretical amount of H2 has been absorbed. The catalyst is then removed by filtration and the filtrate is concentrated. Chromatography on SiO2 (500 g) using EA/HEP(1:6) as the eluent yields 19 g of the title compound as an oil (92.5%)
Quantity
23.9 g
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reactant
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3 g
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50 mL
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Yield
92.5%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 15 g (70 mmol) of 4-methyl-2'-nitro-1,1'-biphenyl in 160 mL of methanol containing 900 mg of 5% palladium on carbon was hydrogenated for 1.5 hours at 40 psi. The reaction mixture was filtered through Celite and the filtrate evaporated under vacuum to yield 11.94 g (65.2 mmol, 93%) of the product. FAB-MS: calculated for C13H13N 183; found 184 (M+1).
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15 g
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reactant
Reaction Step One
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160 mL
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0 (± 1) mol
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Yield
93%

Synthesis routes and methods IV

Procedure details

A stirred solution of 2-iodoaniline (5.0 g, 22.8 mmol), and 4-methylphenylboronic acid (3.1 g, 22.8 mmol) in tetrahydrofuran was treated under argon with [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) complex with dichloromethane (1:1) (0.37 g, 0.46 mmol), and a 5.0 N sodium hydroxide solution (9.1 mL, 45.7 mmol). The reaction mixture was heated under reflux for 24 hours, cooled to room temperature, and washed with a saturated, aqueous, sodium chloride solution. The aqueous phase was further extracted with ethyl acetate (3×). The combined organic phase was dried over anhydrous magnesium sulfate, and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate-hexane (1:12) to yield the title compound (3.26 g, 17.8 mmol, 78%) as an orange oil;
Quantity
5 g
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reactant
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3.1 g
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0.37 g
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9.1 mL
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Yield
78%

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